2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
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Overview
Description
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound with potential applications in various scientific fields. The compound features a pyrimidine ring substituted with an azepane moiety, a sulfanyl group, and a nitrile group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the azepane and sulfanyl groups. The nitrile group is usually introduced in the final steps to ensure stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The azepane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}benzoic acid
- 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}acetic acid
- 2-azepanone
Uniqueness
Compared to similar compounds, 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-6-8-15(9-7-14)18-16(12-21)19(26)23-20(22-18)27-13-17(25)24-10-4-2-3-5-11-24/h6-9H,2-5,10-11,13H2,1H3,(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFGAAZCWDLURX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N3CCCCCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N3CCCCCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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